1-(1-ethoxyethyl)-4-methyl-1H-pyrazole
Description
1-(1-Ethoxyethyl)-4-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 4-position and a 1-ethoxyethyl group at the 1-position. This compound is of significant interest in synthetic chemistry due to its versatility as a building block for pharmaceuticals, catalysts, and advanced materials. Its structure allows for further functionalization via cross-coupling reactions, such as Sonogashira coupling, as demonstrated in its synthesis from 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole (yield: 69.7%) . The ethoxyethyl group enhances solubility in organic solvents and modulates steric and electronic properties, making it valuable in medicinal chemistry for drug candidates like JAK inhibitors .
Properties
IUPAC Name |
1-(1-ethoxyethyl)-4-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-11-8(3)10-6-7(2)5-9-10/h5-6,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRVRNAJGHFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of 1-(1-Ethoxyethyl)-4-methyl-1H-pyrazole and Related Compounds
*Calculated based on structural similarity to iodinated analogue ().
Research Findings and Data Highlights
- Synthetic Efficiency: The Sonogashira reaction of 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole achieves a 69.7% yield under optimized conditions (ethyl acetate/hexane eluent) .
- Pharmaceutical Relevance : The boronic ester derivative (CAS: 1029716-44-6) is a key intermediate in baricitinib synthesis, highlighting the compound’s industrial scalability .
- Catalytic Performance : While 1-(difluoroboranyl)-4-methyl-1H-pyrazole in MOFs shows superior FLP activity for CO₂ reduction, 1-(1-ethoxyethyl)-4-methyl-1H-pyrazole derivatives are preferred for their stability in organic solvents .
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